3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one
Overview
Description
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results .Scientific Research Applications
Crystal Structure and Configuration
- The study of oxazolidin-2-ones, including variants similar to 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one, reveals insights into their crystal structures and absolute configurations. These structures are vital for understanding their chemical properties and potential applications in various fields (Bolte, Monz, & Wagner, 1999).
Synthesis and Reaction Mechanisms
- Research has delved into the synthesis and reaction mechanisms of oxazolidin-2-ones. This includes studies on the reactions of 3-amino-1,2-diols with dichloromethane and paraformaldehyde, leading to the formation of 1,3-oxazolidines under specific conditions (Hamdach et al., 2004).
- Another research highlights the asymmetric synthesis of pseudoephedrine from 3-methylamino-3-phenyl-1,2-propanediol, converting it into oxazolidin-2-one, a precursor of pseudoephedrine (Testa et al., 2001).
Pharmacological Activity
- The pharmacological significance of oxazolidin-2-ones is evident in their use as a drug substance for chronic oral treatment of thrombotic disorders. Their impurity profiles are critical for ensuring the safety and efficacy of the drugs (Thomasberger, Engel, & Feige, 1999).
Enzymatic Synthesis and Kinetic Modeling
- Enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been a subject of study, showcasing the versatility and multifunctional nature of oxazolidinones. This research has implications for both industrial and pharmacological applications (Yadav & Pawar, 2014).
Chiral Derivatives and Chemoselective Reactions
- The chemoselective reactions of chiral derivatives of oxazolidin-2-ones have been explored, indicating their potential in stereoselective synthesis and their use in various chemical processes (Hajji et al., 2002).
Monoamine Oxidase Inactivation Mechanism
- Studies on oxazolidin-2-ones have also investigated their role in the inactivation of monoamine oxidase (MAO), shedding light on their potential therapeutic uses in neuropsychiatric disorders (Gates & Silverman, 1989).
Antibacterial Activity
- Novel methylamino piperidinyl substituted oxazolidinones, which include structures similar to 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one, have been synthesized and evaluated for their antibacterial activities, demonstrating their potential in antimicrobial therapy (Srivastava et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-[1-(methylamino)ethyl]phenyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXMCNXAIISCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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